N-(benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide, also known as PF-04457845, is a synthetic compound developed through structure-based drug design. [] It belongs to the class of piperidine carboxamides and acts as a potent and selective inhibitor of the enzyme FAAH. [] This enzyme is responsible for the degradation of the endocannabinoid anandamide. [] By inhibiting FAAH, PF-04457845 increases anandamide levels in the body, leading to enhanced endocannabinoid signaling. [] This mechanism makes it a potential therapeutic agent for various conditions, including pain and nervous system disorders. []
PF-04457845 acts as a potent and selective inhibitor of FAAH, the primary enzyme responsible for the hydrolysis and degradation of the endocannabinoid anandamide. [, ] It functions as a time-dependent, covalent inhibitor, meaning that it forms a long-lasting bond with the enzyme. [] Specifically, PF-04457845 carbamylates the catalytic serine nucleophile within the active site of FAAH. [] This carbamylation irreversibly inhibits the enzyme, preventing it from breaking down anandamide. [] Consequently, anandamide levels are elevated, leading to enhanced activation of cannabinoid receptors, primarily CB1 receptors, and subsequent therapeutic effects. [, , ]
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7